molecular formula C41H73NO8 B1249931 Bacteriohopanetetrol glucosamine

Bacteriohopanetetrol glucosamine

Cat. No.: B1249931
M. Wt: 708 g/mol
InChI Key: BDUDNTRWKFDSBE-GAXZCFOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bacteriohopanetetrol glucosamine is a hopanoid that is bacteriohopanetetrol carrying a beta-D-glucosaminyl residue at position 35. It has a role as a bacterial metabolite. It is a hopanoid, a triol, a monosaccharide derivative and a D-glucosaminide. It derives from a bacteriohopane-32,33,34,35-tetrol.

Scientific Research Applications

Role in Composite Hopanoid Biosynthesis

Bacteriohopanetetrol glucosamine serves as a key precursor in the biosynthesis of composite hopanoids in organisms like Zymomonas mobilis. It's involved in the formation of specific moieties linked to bacteriohopanetetrol either by a glycosidic or an ether bond. This process is crucial for the structural integrity and functionality of these microbial membranes (Vincent, Sinaÿ, & Rohmer, 2003).

Potential as a Therapeutic Agent

While not directly related to this compound, studies have explored the broader roles of glucosamine, hinting at the possible applications of its derivatives in medical science. Glucosamine exhibits significant anti-inflammatory actions, potentially suppressing neutrophil functions and offering benefits in conditions like arthritis (Hua, Sakamoto, & Nagaoka, 2002). Additionally, it has been shown to suppress cytokine-induced activation of intestinal epithelial cells, suggesting its utility in treating inflammatory bowel diseases (Yomogida et al., 2008).

Biotechnological Applications

Glucosamine derivatives have been explored for their biotechnological applications. For instance, the biocatalytic production of glucosamine from N-acetylglucosamine using recombinant strains shows promise for an environmentally friendly synthesis of glucosamine, highlighting the potential for sustainable biotechnological processes (Jiang et al., 2018).

Implications in Geochemistry

This compound, as part of the hopanoid inventory of certain microbial species like Geobacter spp., plays a pivotal role in tracing bacterial activity in sedimentary environments. These organisms synthesize a variety of hopanoids, including this compound, which are crucial molecular fossils in sedimentary records, offering insights into historical bacterial activity in these environments (Eickhoff et al., 2013).

Properties

Molecular Formula

C41H73NO8

Molecular Weight

708 g/mol

IUPAC Name

(2S,3R,4R,7R)-7-[(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]-1-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctane-2,3,4-triol

InChI

InChI=1S/C41H73NO8/c1-23(9-10-26(44)33(46)27(45)22-49-36-32(42)35(48)34(47)28(21-43)50-36)24-13-18-38(4)25(24)14-19-40(6)30(38)11-12-31-39(5)17-8-16-37(2,3)29(39)15-20-41(31,40)7/h23-36,43-48H,8-22,42H2,1-7H3/t23-,24-,25+,26-,27+,28-,29+,30-,31-,32-,33-,34-,35-,36-,38+,39+,40-,41-/m1/s1

InChI Key

BDUDNTRWKFDSBE-GAXZCFOGSA-N

Isomeric SMILES

C[C@H](CC[C@H]([C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N)O)O)O)[C@H]2CC[C@]3([C@H]2CC[C@@]4([C@@H]3CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CCCC6(C)C)C)C)C)C

Canonical SMILES

CC(CCC(C(C(COC1C(C(C(C(O1)CO)O)O)N)O)O)O)C2CCC3(C2CCC4(C3CCC5C4(CCC6C5(CCCC6(C)C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bacteriohopanetetrol glucosamine
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Reactant of Route 6
Bacteriohopanetetrol glucosamine

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